molecular formula C6H6N4O3 B12054686 3-methyl-7,9-dihydropurine-2,6,8-trione

3-methyl-7,9-dihydropurine-2,6,8-trione

Cat. No.: B12054686
M. Wt: 189.09 g/mol
InChI Key: ODCYDGXXCHTFIR-BYSJPOJGSA-N
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Description

3-methyl-7,9-dihydropurine-2,6,8-trione, also known as 3-methyluric acid, is a methylated derivative of uric acid. It belongs to the class of oxopurines, which are purine derivatives containing keto groups. This compound is of significant interest due to its biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7,9-dihydropurine-2,6,8-trione typically involves the methylation of uric acid. One common method is the reaction of uric acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7,9-dihydropurine-2,6,8-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state purines, while reduction can produce lower oxidation state derivatives .

Scientific Research Applications

3-methyl-7,9-dihydropurine-2,6,8-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-7,9-dihydropurine-2,6,8-trione involves its interaction with various molecular targets and pathways. It inhibits peroxynitrite-mediated oxidation, which is a key pathway in oxidative stress-related diseases. This inhibition helps in reducing oxidative damage and inflammation, making it a potential therapeutic agent for conditions like multiple sclerosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-7,9-dihydropurine-2,6,8-trione is unique due to its specific methylation pattern and its role as a metabolite of uric acid. Unlike caffeine and theobromine, which are primarily stimulants, this compound has potential therapeutic applications in oxidative stress-related diseases .

Properties

Molecular Formula

C6H6N4O3

Molecular Weight

189.09 g/mol

IUPAC Name

3-methyl-7,9-dihydropurine-2,6,8-trione

InChI

InChI=1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1

InChI Key

ODCYDGXXCHTFIR-BYSJPOJGSA-N

Isomeric SMILES

C[15N]1[13C]2=[13C]([13C](=O)[15NH][13C]1=O)NC(=O)[15NH]2

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=O)N2

Origin of Product

United States

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